Iothalamate sodium I 125 is classified as a radiopharmaceutical and falls under the category of diagnostic imaging agents. It is specifically used in nuclear medicine for renal imaging and function assessment.
The synthesis of iothalamate sodium I 125 begins with the iodination of iothalamic acid. The process typically involves the following steps:
Iothalamate sodium I 125 has a complex molecular structure characterized by its incorporation of iodine-125 into the iothalamate framework.
Iothalamate sodium I 125 primarily undergoes substitution reactions due to the presence of iodine atoms within its structure. These reactions are facilitated by the electron-rich aromatic ring of iothalamic acid.
The main reagents involved in the synthesis and reactions of iothalamate sodium I 125 include:
The primary product formed from the iodination of iothalamic acid is iothalamate sodium I 125 itself. Minor products may include unreacted iothalamic acid and by-products from oxidation processes.
The mechanism of action for iothalamate sodium I 125 involves its filtration by the kidneys without significant reabsorption or secretion. Upon intravenous administration, it is rapidly filtered by the glomeruli, allowing for accurate measurements of kidney function. The emitted gamma rays from iodine-125 can be detected using imaging equipment such as gamma cameras, facilitating GFR assessment.
The specific gamma ray constant for iodine-125 is approximately 1.43 R/mCi·hr at a distance of 1 cm. The half-life of iodine-125 is about 60 days, which makes it suitable for various diagnostic applications without rapid decay.
Iothalamate sodium I 125 has several critical applications in scientific research and clinical practice:
Iothalamate sodium I-125 (CAS 17692-74-9), despite its historical use as a glomerular filtration rate (GFR) marker, undergoes complex renal tubular processing. Studies across species (chicken, rat, monkey, and human) demonstrate significant tubular secretion via organic anion transporters. In renal cortical slices, the tissue-to-medium ratio of Iothalamate sodium I-125 was twice that of chromium-51-ethylenediaminetetraacetic acid (51Cr-EDTA), a difference abolished at 0°C or with competitive inhibitors like o-iodohippurate. This confirms energy-dependent secretion [2] [3].
The Sperber technique quantified an 8% apparent tubular excretion fraction in chickens, compared to 1% for 51Cr-EDTA. This secretion was eliminated by novobiocin (an organic anion transport inhibitor), reducing excretion to −1%. Concurrently, total urinary recovery of Iothalamate sodium I-125 dropped from 84% to 57% post-inhibition, while 51Cr-EDTA recovery remained unchanged. This indicates secretion is a major elimination pathway [2]. Human studies corroborate this: renal clearance of unlabeled Iothalamate sodium I-125 exceeded inulin clearance by 38% (P < 0.01). Probenecid administration reduced this difference by 34% (P < 0.05), directly implicating tubular secretion in humans [2] [3].
Table 1: Tubular Handling of Iothalamate Sodium I-125 Across Species
Species | Baseline Clearance vs. Inulin/EDTA | Change with Transport Inhibition | Inhibitor Used |
---|---|---|---|
Chicken | 2× higher | Reduction to EDTA levels | Novobiocin |
Rat | 29% renal extraction | Reduced to 17% | Probenecid |
Human | 38% higher than inulin | 34% reduction | Probenecid |
Iothalamate sodium I-125 has a molecular weight of 637 Da and exhibits minimal plasma protein binding (<5%), allowing unrestricted glomerular passage. This property underpins its theoretical suitability as a GFR marker. However, its filtration selectivity is complicated by concurrent tubular secretion. Notably, the apparent agreement between Iothalamate sodium I-125 and inulin clearances arises from a fortuitous cancellation of errors: while tubular secretion elevates clearance, minor protein binding slightly reduces filtered fraction [3] [10].
In morbidly obese subjects, Iothalamate sodium I-125-derived GFR remained reliable despite altered body composition, as its volume of distribution correlated best with total body weight. This consistency stems from its lack of dependence on body composition variables—unlike creatinine, whose production correlates with muscle mass [7]. Crucially, the absence of significant protein binding ensures that glomerular filtration remains the dominant initial clearance mechanism before tubular processes modify its excretion [3] [9].
Organic anion transport inhibitors profoundly alter Iothalamate sodium I-125 pharmacokinetics by blocking tubular secretion. Key inhibitors include:
These inhibitors target the organic anion transporter (OAT) system in the proximal tubule. The magnitude of interaction varies with renal function; patients with severe impairment exhibit heightened sensitivity due to reduced alternative elimination pathways [2] [3].
Table 2: Pharmacokinetic Modulation by Transport Inhibitors
Inhibitor | Dose/Route | Species | Effect on Iothalamate Sodium I-125 Clearance | Statistical Significance |
---|---|---|---|---|
Probenecid | 5 mg/kg/hr (IV) | Rat | ↓ Extraction from 29% to 17% | P < 0.05 |
Probenecid | 1 g (IV bolus) | Human | ↓ Clearance by 34% | P < 0.05 |
Novobiocin | 100 mg/kg/hr (infusion) | Chicken | ↓ Clearance to match EDTA | P < 0.01 |
These findings underscore that Iothalamate sodium I-125 is not a purely glomerular marker. Its secretion via OAT pathways necessitates cautious interpretation of clearance measurements, particularly when co-administered with drugs like probenecid or in diseases affecting tubular function [2] [3] [7].
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 84285-33-6